molecular formula C10H11FO3 B583160 Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate CAS No. 124980-98-9

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

Cat. No. B583160
M. Wt: 198.193
InChI Key: OKWFDTMQPLAWLR-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a domino protocol for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones involved a Selectfluor-triggered multi-component reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl ®-3-(4-fluorophenyl)-2-hydroxypropionate” are not available in the search results .

Scientific Research Applications

Chemosensor Development

One area of application is in the development of fluorescent chemosensors, as demonstrated by research on related compounds. For instance, 4-Methyl-2,6-diformylphenol (DFP) has been utilized to detect metal ions, anions, and neutral molecules due to its high selectivity and sensitivity. Although not directly mentioned, the chemical structure and reactivity of "Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate" suggest potential for similar applications in the development of chemosensors for detecting a wide range of analytes (Roy, 2021).

Safety And Hazards

The safety and hazards associated with “Methyl ®-3-(4-fluorophenyl)-2-hydroxypropionate” are not specified in the search results .

Future Directions

The future directions for the study of “Methyl ®-3-(4-fluorophenyl)-2-hydroxypropionate” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications .

properties

IUPAC Name

methyl (2R)-3-(4-fluorophenyl)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWFDTMQPLAWLR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

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